molecular formula C24H25ClN6O2 B2559458 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione CAS No. 361174-85-8

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2559458
M. Wt: 464.95
InChI Key: UMOIIJYMMALITE-UHFFFAOYSA-N
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Description

The compound “7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione” is a complex organic molecule that contains several functional groups. It has a purine-2,6-dione core, which is a type of heterocyclic aromatic organic compound. Attached to this core are a phenylpiperazinyl group, a chlorophenylmethyl group, and two methyl groups1.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine-2,6-dione core, followed by the attachment of the various functional groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine-2,6-dione core is a bicyclic structure containing four nitrogen atoms. The phenylpiperazinyl and chlorophenylmethyl groups are also cyclic structures1.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the purine-2,6-dione core might undergo reactions typical of other purines, such as substitution reactions at the nitrogen atoms1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water1.


Safety And Hazards

Without specific toxicity data, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it1.


Future Directions

The study of novel purine derivatives like this one is a promising area of research, particularly in the field of medicinal chemistry. These compounds could potentially be developed into new drugs with a variety of therapeutic applications1.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. It’s always recommended to consult with a qualified chemist or researcher when dealing with novel chemical compounds.


properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O2/c1-27-21-20(22(32)28(2)24(27)33)31(16-17-8-6-7-11-19(17)25)23(26-21)30-14-12-29(13-15-30)18-9-4-3-5-10-18/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOIIJYMMALITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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